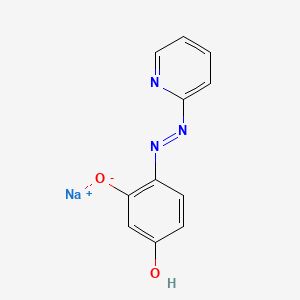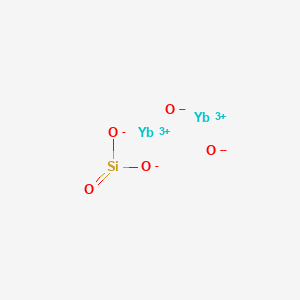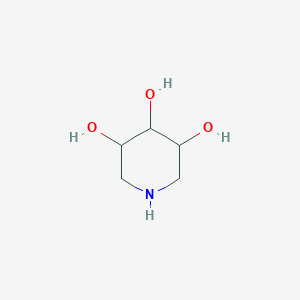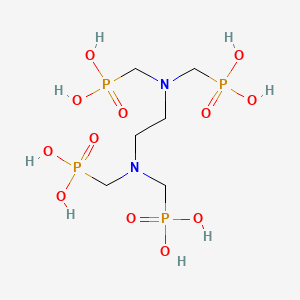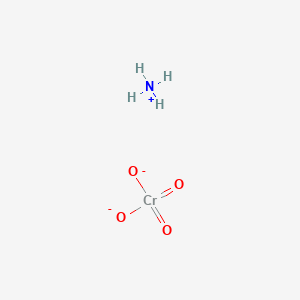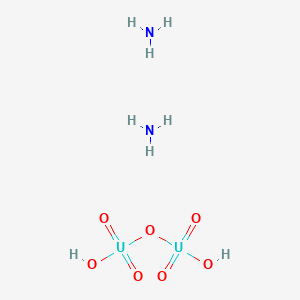
AMMONIUM URANATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium diuranate, also known as ADU or (NH4)2U2O7, is an intermediate chemical form of uranium produced during yellowcake production . The term “yellowcake” was originally given to this bright yellow salt, but now it applies to mixtures of uranium oxides, which are hardly ever yellow .
Synthesis Analysis
Ammonium diuranate is usually prepared through the reaction of UO3 or uranyl nitrate with water and ammonia . It can also be synthesized by reacting hydrated UO3 with liquid or gaseous ammonia . Industrial productions are based on two routes, either via uranyl nitrate with aqueous or gaseous ammonia, or via the reaction of uranyl fluoride with ammonium hydroxide .Molecular Structure Analysis
Although it is usually called “ammonium diuranate” as though it has a “diuranate” ion U2O2−7, this is not necessarily the case. It can also be called diammonium diuranium heptaoxide . The structure is said to be similar to that of uranium dioxide dihydrate .Chemical Reactions Analysis
The thermal decomposition of ammonium diuranate (ADU) in air has been investigated using in situ high-temperature X-ray diffraction (HT-XRD), thermogravimetry, and differential thermal analysis . The starting material 2UO3·NH3·3H2O undergoes a process involving several endothermic and exothermic reactions . Amorphous UO3 is obtained after achieving complete dehydration at 300 °C, and denitration at about 450 °C .Physical And Chemical Properties Analysis
Ammonium diuranate has a molar mass of 624.129 g/mol . The thermal decomposition of ammonium diuranate (ADU) in air has been investigated using in situ high-temperature X-ray diffraction (HT-XRD), thermogravimetry, and differential thermal analysis . The starting material 2UO3·NH3·3H2O undergoes a process involving several endothermic and exothermic reactions . Amorphous UO3 is obtained after achieving complete dehydration at 300 °C, and denitration at about 450 °C .Aplicaciones Científicas De Investigación
Thermal Studies on Ammonium Uranates : This study investigates the thermal properties of ammonium uranates, which are crucial intermediates in preparing nuclear fuel UO2. Different methods, such as conventional and homogeneous precipitation, are used to prepare these compounds. Their thermal decomposition steps and mass losses vary, which is vital for understanding their behavior in nuclear applications (Rajagopal, Rajagopalan & Iyer, 2000).
X-Ray Photoelectron Spectroscopic Study of Some Ammonium Uranates : This research used X-ray photoelectron and infrared spectroscopy to analyze the chemical composition of ammonium uranates. It provides insights into the correlation between the binding energy and pH of the solution used for preparing uranates (Paul & Sherwood, 1986).
Composition and Structure of Ammonium Uranates : Investigating the composition and structure of ammonium uranates using spectrophotometry and thermal analysis, this study found that ammonia is always present as NH4+ ion in uranates, highlighting their homogeneous and continuous nature (Stuart & Whateley, 1969).
Thermal Decomposition of Ammonium Uranates from Sulphate and Nitrate Media : This paper focuses on the thermal decomposition of ammonium uranates precipitated from nuclear-pure uranyl nitrate and sulphate solutions. It discusses the effect of sulphate and nitrate impurities on the decomposition and formation of uranium oxides (El-Fekey, Rofail & Khilla, 1983).
Study of Ammonium Uranates by X-Ray Diffraction and Infrared Spectrometry : This research provides a comprehensive analysis of ammonium uranates using X-ray diffraction and infrared spectrometry, discussing how ammonia can be present in different forms depending on the pH and other conditions of preparation (Lin, Yeh & Griffiths, 1989).
Thermal Decomposition of Ammonium Uranate at Atmospheric Pressure : This study delves into the thermal decomposition of this compound, revealing how ammonium ion remains in the solid and is released as vapor upon heating, shedding light on the structure and decomposition mechanism (Rodriguez, Hernandez, Garcia & Macías, 1995).
Safety and Hazards
Ammonium diuranate is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Inhalation (Category 2), H330 Specific target organ toxicity – repeated exposure (Category 2), H373 Acute aquatic toxicity (Category 2), H401 Chronic aquatic toxicity (Category 2), H411 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Ammonium diuranate plays an important role in the fabrication of uranium oxide fuel . It is of great interest for nuclear forensics, a relatively young discipline that aims at providing hints on the history and intended use of nuclear materials of unknown origin . The term “ammonium diuranate” is actually a misnomer, but it remains of common use . Controversies over the composition and structure of ADU have sparked numerous studies .
Propiedades
InChI |
InChI=1S/2H3N.2H2O.5O.2U/h2*1H3;2*1H2;;;;;;;/q;;;;;;;;;2*+1/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWHVAEVGDVIJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[U](=O)(=O)O[U](=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O7U2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




